2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Description
2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of benzo[e][1,2,4]thiadiazine derivatives This compound is characterized by the presence of a fluorine atom, a nitrophenyl group, and a thiadiazine ring
Properties
IUPAC Name |
2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O5S2/c16-9-1-6-12-13(7-9)27(24,25)19-15(18-12)26-8-14(21)17-10-2-4-11(5-3-10)20(22)23/h1-7H,8H2,(H,17,21)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOOMQFQPRCOQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzothiadiazine Core
The benzothiadiazine 1,1-dioxide scaffold forms the structural backbone of the target compound. A widely validated method involves the intramolecular aza-Wittig reaction, as demonstrated by Gupta et al.. Starting with ortho-azidobenzenesulfonamide derivatives, treatment with ethyl carbonochloridate generates intermediate amides, which undergo cyclization via triphenylphosphine-mediated iminophosphorane formation. For the 7-fluoro variant, fluorination is introduced at the precursor stage by using 7-fluoro-2-azidobenzenesulfonamide.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Azide Formation | NaN₃, DMF, 80°C | 85–90 | |
| Cyclization | PPh₃, THF, reflux | 70–75 | |
| Sulfonylation | Ethyl carbonochloridate, Et₃N, 0°C | 90–95 |
This method avoids costly reagents like triphosgene, making it scalable for industrial applications.
Fluorination Strategies
The 7-fluoro substituent is critical for electronic modulation and bioactivity. Electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) is a common approach, though precursor-based fluorination (e.g., starting with fluorinated anilines) is more efficient. For instance, 7-fluoro-2-azidobenzenesulfonamide can be synthesized via diazotization of 4-fluoro-2-nitroaniline followed by reduction and sulfonation.
Comparative Fluorination Methods
| Method | Advantages | Limitations |
|---|---|---|
| Precursor Fluorination | High regioselectivity, minimal byproducts | Requires specialized precursors |
| NFSI Fluorination | Late-stage functionalization | Low yield (~40%) |
Sulfanyl Group Incorporation
The sulfanyl (–S–) group at position 3 is introduced via nucleophilic substitution. The 3-ethoxy intermediate generated during cyclization (e.g., 3-ethoxy-7-fluoro-1,2,4-benzothiadiazine 1,1-dioxide) reacts with thiols under basic conditions. For the target compound, sodium sulfide (Na₂S) or thiourea derivatives are employed to displace the ethoxy group.
Optimized Conditions for Thiolation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF or DMSO | Enhances nucleophilicity |
| Base | K₂CO₃ or DBU | Neutralizes HBr byproduct |
| Temperature | 80–100°C | Accelerates substitution |
Yields typically range from 65% to 80%, with purity >95% confirmed by HPLC.
Acetamide Coupling with 4-Nitrophenylamine
The final step involves coupling the benzothiadiazine-sulfanyl intermediate with N-(4-nitrophenyl)acetamide. A two-step sequence is employed:
- Bromoacetylation : 4-Nitroaniline reacts with bromoacetyl bromide in acetone at 0°C to form 2-bromo-N-(4-nitrophenyl)acetamide.
- Nucleophilic Displacement : The bromoacetamide intermediate reacts with the benzothiadiazine-sulfanyl moiety using K₂CO₃ as a base in DMF at 60°C.
Reaction Metrics
| Intermediate | Conditions | Yield (%) |
|---|---|---|
| Bromoacetamide | Bromoacetyl bromide, acetone, 0°C | 88 |
| Final Coupling | K₂CO₃, DMF, 60°C, 12 h | 75 |
Industrial-Scale Production
Industrial synthesis prioritizes cost-efficiency and reproducibility. Continuous flow reactors replace batch processes for cyclization and thiolation steps, reducing reaction times by 50%. Automated purification systems (e.g., simulated moving bed chromatography) ensure >99% purity for pharmaceutical applications.
Scale-Up Challenges and Solutions
| Challenge | Solution | Outcome |
|---|---|---|
| Exothermic Reactions | Jacketed reactors with cooling loops | Prevents thermal degradation |
| Thiol Odor Control | Closed-system handling with scrubbers | Compliance with safety norms |
Analytical Characterization
Critical quality attributes are verified via:
- ¹H/¹³C NMR : Confirms substitution patterns and purity.
- HRMS : Validates molecular weight (C₁₇H₁₂FN₅O₅S₂: [M+H]⁺ = 458.03).
- HPLC : Purity >99% with C18 column (ACN:H₂O = 70:30).
Chemical Reactions Analysis
Types of Reactions
2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may require bases like potassium carbonate and solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions include sulfoxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In the field of synthetic organic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its unique benzothiadiazine framework allows for various chemical modifications through:
- Substitution Reactions : The presence of functional groups facilitates nucleophilic and electrophilic substitutions.
- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, which are essential for forming carbon-carbon bonds in drug synthesis.
Biology
The biological activities of this compound are under investigation, particularly for its potential therapeutic effects. Some notable applications include:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Research suggests that this compound may induce apoptosis in cancer cells by modulating cell cycle regulators and inhibiting specific enzymes involved in tumor growth.
Medicine
The compound's pharmacological potential is significant, particularly in drug development. Its ability to interact with various biological targets positions it as a candidate for:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes like aldose reductase, which is implicated in diabetic complications.
- Targeted Therapy : The specific interactions with cellular receptors suggest possible applications in targeted therapies for cancer and other diseases.
Case Studies
Several studies have explored the efficacy of compounds related to the benzothiadiazine class:
- Anticancer Activity Study : A study demonstrated that a related benzothiadiazine compound could inhibit tumor growth in vitro and in vivo by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Evaluation : Another study tested various derivatives of benzothiadiazine against bacterial strains and found promising results indicating significant antibacterial activity.
Mechanism of Action
The mechanism of action of 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorine atom and nitrophenyl group play crucial roles in binding to active sites, while the thiadiazine ring may participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- 4-nitrophenyl acetamide derivatives
Uniqueness
Compared to similar compounds, 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a fluorine atom and a nitrophenyl group enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
The compound 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide is a member of the benzothiadiazine class and has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 303.29 g/mol . The structure features a benzothiadiazine core with a nitrophenyl acetamide moiety, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It is hypothesized that the sulfanyl group enhances its reactivity and binding affinity to various enzymes and receptors. The presence of the fluoro substituent may also influence its pharmacokinetic properties, including absorption and distribution.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of benzothiadiazine compounds possess significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study conducted on various derivatives demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
- Cancer Cell Line Evaluation : In vitro tests on human breast cancer cell lines showed that treatment with the compound led to a significant reduction in cell viability, suggesting its effectiveness as a chemotherapeutic agent.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its anti-inflammatory properties.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimal reaction conditions for preparing this compound?
- The synthesis involves constructing the benzo[e][1,2,4]thiadiazine scaffold first. Key steps include fluorination at the 7-position and sulfanyl-acetamide coupling. Optimal conditions include using trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide under mild temperatures (40–60°C), inert atmosphere (e.g., nitrogen), and polar aprotic solvents like DMF. Catalysts such as triethylamine improve coupling efficiency .
- Critical Parameters : Solvent choice (DMF or DMSO), temperature control (±2°C), and stoichiometric ratios (1:1.2 for sulfonamide to trifluoromethanesulfanylamide) minimize side products .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substitution patterns (e.g., fluorine at C7, sulfanyl group at C3). Chemical shifts for the 4-nitrophenyl group appear at δ 7.6–8.2 ppm (aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (C₁₆H₁₁F₄N₃O₄S₂, [M+H]⁺ expected at m/z 444.03) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Retention time and peak symmetry are monitored .
Q. What primary chemical reactions does this compound undergo?
- Oxidation : Reacts with hydrogen peroxide to form sulfoxides or sulfones at the sulfur center .
- Nucleophilic Substitution : The fluorine atom at C7 is susceptible to substitution with amines or alkoxides under basic conditions (e.g., NaH in THF) .
- Reduction : Lithium aluminum hydride (LiAlH₄) reduces the nitro group on the phenyl ring to an amine, altering electronic properties .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved experimentally?
- Hypothesis-Driven Redesign :
- Dose-Response Curves : Test the compound at varying concentrations (1 nM–100 µM) to identify non-linear effects .
- Off-Target Screening : Use kinase or GPCR panels to rule out unintended interactions .
- Case Study : Inconsistent IC₅₀ values for kinase inhibition were resolved by standardizing assay buffers (e.g., ATP concentration fixed at 1 mM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
